molecular formula C18H23F3N2O4 B1303043 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid CAS No. 885274-28-2

2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Cat. No. B1303043
CAS RN: 885274-28-2
M. Wt: 388.4 g/mol
InChI Key: NQRDPCITYZSTPP-UHFFFAOYSA-N
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Description

The compound 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are widely used in the pharmaceutical industry and are known for their presence in several FDA-approved drugs. The specific structure of this compound includes a tert-butoxycarbonyl (Boc) protective group on one of the nitrogen atoms of the piperazine ring and a 4-trifluoromethylphenyl group attached to the acetic acid moiety.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps to introduce various substituents onto the piperazine ring. For instance, the synthesis of 3-substituted piperazine-2-acetic acid esters involves a six-step process starting from chiral amino acids, which can be transformed into monoprotected chiral 2,3-disubstituted piperazines . These intermediates can then be further functionalized, potentially leading to the synthesis of compounds similar to 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to create a diverse array of compounds. The Boc group is a common protecting group used in peptide synthesis, which can be stable under certain conditions, as seen in the synthesis of novel piperazine derivatives . The trifluoromethylphenyl group is a significant moiety that can influence the biological activity and physical properties of the compound due to its electron-withdrawing nature.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including dehydrative condensation with carboxylic acids and amines, facilitated by catalysts such as 2,4-bis(trifluoromethyl)phenylboronic acid . This type of reaction is crucial in the formation of amide bonds, which are prevalent in bioactive molecules and drugs. Additionally, the Boc group can be introduced onto piperazine through reactions with N-Boc-oxaziridines, which is an efficient method for preparing N-protected piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives like 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid are influenced by the substituents attached to the piperazine ring. The Boc group provides steric bulk and protection for the nitrogen atom, which can be removed under acidic conditions. The trifluoromethyl group contributes to the compound's lipophilicity and can affect its metabolic stability and reactivity. The overall properties of such compounds are essential for their potential application in drug discovery and development.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine and its derivatives play a significant role in drug development due to their presence in a wide range of therapeutic agents, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory medications. Modifications to the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, highlighting the versatility of piperazine as a building block in drug discovery (Rathi et al., 2016).

Acetic Acid in Industrial Applications

Acetic acid's role extends beyond its well-known use as a vinegar constituent to applications in wastewater treatment, where it serves as a disinfectant. It is valued for its effectiveness against a broad spectrum of microbial contaminants without leaving toxic or mutagenic residuals. This aspect underlines the potential for acetic acid derivatives, including those with modified structures, to be utilized in environmental management and industrial processes (Kitis, 2004).

Pharmacological and Biomedical Research

The pharmacological properties of piperazine derivatives, including their interactions with D2-like receptors, are a subject of ongoing research. These compounds have been investigated for their potential in treating various conditions, emphasizing the importance of understanding the role of common pharmacophoric groups in enhancing the potency and selectivity of these agents (Sikazwe et al., 2009).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine-based molecules have shown promise against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This indicates the potential of piperazine derivatives, through rational design and structure-activity relationship studies, to contribute to the development of novel anti-mycobacterial agents (Girase et al., 2020).

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-10-8-22(9-11-23)14(15(24)25)12-4-6-13(7-5-12)18(19,20)21/h4-7,14H,8-11H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRDPCITYZSTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376108
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885274-28-2
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-[4-(trifluoromethyl)phenyl]-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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